molecular formula C6H13NO4 B3429611 2-Deoxy-scyllo-inosamine CAS No. 76188-89-1

2-Deoxy-scyllo-inosamine

Cat. No.: B3429611
CAS No.: 76188-89-1
M. Wt: 163.17 g/mol
InChI Key: QXQNRSUOYNMXDL-KGJVWPDLSA-N
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Description

2-Deoxy-scyllo-inosamine is a chemical compound with the molecular formula C6H13NO4. It is a derivative of inositol, specifically a deoxy form where one hydroxyl group is replaced by an amino group. This compound is significant in the biosynthesis of aminoglycoside antibiotics, such as kanamycin, neomycin, and butirosin .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then converted to this compound through further enzymatic reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metabolically engineered microorganisms. For example, recombinant strains of Bacillus subtilis have been developed to enhance the biosynthesis of 2-deoxy-scyllo-inosose, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-scyllo-inosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-deoxy-scyllo-inosose and other derivatives that are intermediates in the biosynthesis of aminoglycoside antibiotics .

Scientific Research Applications

2-Deoxy-scyllo-inosamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It plays a crucial role in the biosynthesis of aminoglycoside antibiotics, which are important for their antibacterial properties.

    Medicine: Aminoglycoside antibiotics derived from this compound are used to treat various bacterial infections.

    Industry: It is used in the production of sustainable biomaterials and aromatic compounds

Mechanism of Action

The mechanism of action of 2-deoxy-scyllo-inosamine involves its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-scyllo-inosose
  • 2-Deoxystreptamine
  • Kanamycin
  • Neomycin
  • Butirosin

Uniqueness

2-Deoxy-scyllo-inosamine is unique due to its specific role in the biosynthesis of aminoglycoside antibiotics. Unlike its similar compounds, it serves as a key intermediate that undergoes further modifications to produce potent antibacterial agents .

Properties

IUPAC Name

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQNRSUOYNMXDL-KGJVWPDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992803
Record name 5-Aminocyclohexane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76188-89-1, 72075-06-0, 75419-36-2
Record name myo-Inositol, 1-amino-1,2-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76188-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-scyllo-inosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3-dideoxyinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminocyclohexane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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